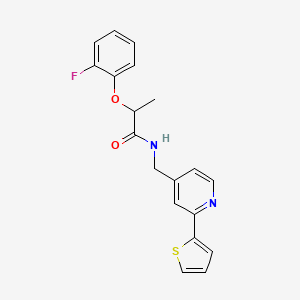

Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a chemical compound. It’s a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Leukemia Treatment Research

Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate: has been identified as a potential therapeutic agent in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of chronic myelogenic leukemia . Research into this compound could lead to the development of new medications that target these kinases more effectively.

Antimalarial Activity

This compound has shown promise in the fight against malaria, particularly in strains resistant to current treatments. Studies have indicated that derivatives of this compound exhibit high selectivity and potency against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Further research could lead to new antimalarial drugs that could be crucial in areas where resistance to existing drugs is prevalent.

Structural Studies and Crystallography

The compound’s structure has been characterized through single-crystal X-ray diffraction, which is essential for understanding its pharmacological properties. The ability to form infinite H-bonded chains through its amide, amine, and pyrimidine groups makes it an interesting subject for structural biology and crystallography research .

Non-Linear Optical Materials

Research has explored the use of related compounds in non-linear optics. These materials are of great interest for optical signal processing applications such as optical triggering and frequency transducers. The compound’s potential to be incorporated into layered inorganic compounds could enhance its macroscopic non-linear and electro-optic activity .

Anti-Tubercular Agents

Derivatives of Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . This research is significant given the urgent need for new treatments against tuberculosis, especially with the emergence of drug-resistant strains .

Mechanism of Action

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could lead to the inhibition of the target’s activity, thereby affecting the cellular functions regulated by the target.

Biochemical Pathways

If the compound acts similarly to imatinib, it could affect the pathways regulated by tyrosine kinases . These pathways are involved in various cellular processes, including cell growth and division.

Result of Action

If it acts similarly to imatinib, its action could lead to the inhibition of tyrosine kinases, thereby affecting the cellular processes regulated by these enzymes .

Future Directions

Piperidine derivatives continue to be a significant area of research in the field of drug discovery . They are being utilized in different therapeutic applications, and ongoing research aims to discover new potential drugs containing the piperidine moiety . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

methyl 4-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-20(25)17-6-4-16(5-7-17)19(24)22-13-15-8-11-23(12-9-15)29(26,27)18-3-2-10-21-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBIEIPHTLZYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2793828.png)

![N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2793835.png)

![4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2793836.png)

![7-(4-fluorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2793838.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2793843.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine](/img/structure/B2793849.png)